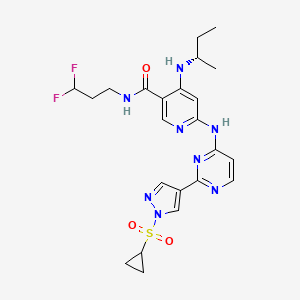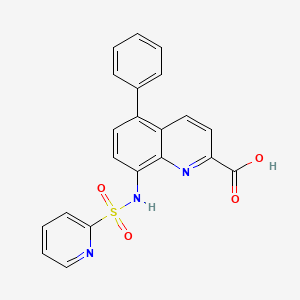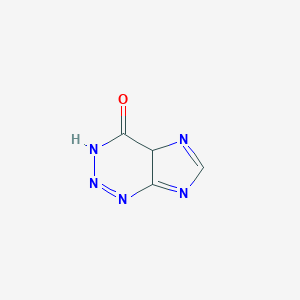
Egfr-IN-95
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-95 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is commonly associated with various cancers, making it a critical target for cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-95 involves multiple steps, including the formation of key intermediates through specific reactions such as nucleophilic substitution and cyclization. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Egfr-IN-95 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Egfr-IN-95 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Employed in cell-based assays to investigate the role of EGFR in cellular processes.
Medicine: Utilized in preclinical studies to evaluate its efficacy and safety as a potential cancer therapeutic.
Industry: Applied in the development of diagnostic assays and screening platforms for EGFR-related diseases.
Mecanismo De Acción
Egfr-IN-95 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways involved in cell proliferation and survival. The molecular targets include the ATP-binding site of EGFR, which is essential for its kinase activity.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets the ATP-binding site of EGFR.
Osimertinib: A third-generation EGFR inhibitor that is effective against certain resistant mutations.
Uniqueness
Egfr-IN-95 is unique due to its specific binding affinity and selectivity for EGFR. It has shown promising results in preclinical studies, demonstrating potent inhibition of EGFR activity and significant anti-tumor effects. Additionally, its chemical structure allows for modifications that can enhance its pharmacokinetic properties and reduce potential side effects.
Propiedades
Fórmula molecular |
C23H28F2N8O3S |
|---|---|
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
4-[[(2S)-butan-2-yl]amino]-6-[[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]amino]-N-(3,3-difluoropropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C23H28F2N8O3S/c1-3-14(2)30-18-10-21(28-12-17(18)23(34)27-8-6-19(24)25)31-20-7-9-26-22(32-20)15-11-29-33(13-15)37(35,36)16-4-5-16/h7,9-14,16,19H,3-6,8H2,1-2H3,(H,27,34)(H2,26,28,30,31,32)/t14-/m0/s1 |
Clave InChI |
MXDOLPJSGCLVEB-AWEZNQCLSA-N |
SMILES isomérico |
CC[C@H](C)NC1=CC(=NC=C1C(=O)NCCC(F)F)NC2=NC(=NC=C2)C3=CN(N=C3)S(=O)(=O)C4CC4 |
SMILES canónico |
CCC(C)NC1=CC(=NC=C1C(=O)NCCC(F)F)NC2=NC(=NC=C2)C3=CN(N=C3)S(=O)(=O)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)




![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)




